Bis-cyclopropylmethyl-(4-fluorophenyl)-amine
CAS No.: 2203071-89-8
Cat. No.: VC2794053
Molecular Formula: C14H18FN
Molecular Weight: 219.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2203071-89-8 |
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Molecular Formula | C14H18FN |
Molecular Weight | 219.3 g/mol |
IUPAC Name | N,N-bis(cyclopropylmethyl)-4-fluoroaniline |
Standard InChI | InChI=1S/C14H18FN/c15-13-5-7-14(8-6-13)16(9-11-1-2-11)10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |
Standard InChI Key | YHIWDQOMJICFDN-UHFFFAOYSA-N |
SMILES | C1CC1CN(CC2CC2)C3=CC=C(C=C3)F |
Canonical SMILES | C1CC1CN(CC2CC2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Basic Properties
Bis-cyclopropylmethyl-(4-fluorophenyl)-amine is identified by the CAS registry number 1017791-58-0, as confirmed in chemical databases and supplier information . This compound belongs to the class of tertiary amines containing a fluorinated aromatic ring. The molecular structure consists of a 4-fluorophenyl group bonded to a nitrogen atom that also carries two cyclopropylmethyl substituents.
The chemical structure can be represented as follows:
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Central nitrogen atom (tertiary amine)
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Two cyclopropylmethyl groups attached to the nitrogen
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One 4-fluorophenyl group attached to the nitrogen
Structural Features
The structural components of this compound contribute to its potential pharmacological properties:
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The 4-fluorophenyl group: The presence of fluorine at the para position of the phenyl ring is a common modification in medicinal chemistry, often enhancing metabolic stability and membrane permeability
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Cyclopropylmethyl groups: These substituents likely influence the molecule's three-dimensional shape and lipophilicity
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Tertiary amine center: Provides a basic site that can participate in hydrogen bonding and ionic interactions with biological targets
Parameter | Information |
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CAS Number | 1017791-58-0 |
Commercial Status | Available through chemical suppliers |
Intended Use | Medicinal research purposes |
Pricing Structure | Contact seller for price information |
Customer Reviews | None currently available |
Structure-Activity Relationships and Medicinal Chemistry Context
While specific pharmacological data for Bis-cyclopropylmethyl-(4-fluorophenyl)-amine is limited in the available literature, its structural features can be analyzed in the context of related compounds to suggest potential applications.
Fluorinated Amine Derivatives in Drug Discovery
Fluorophenyl-containing amines have been extensively studied in medicinal chemistry. For instance, related compounds containing fluorophenyl groups have been investigated as dopamine transporter (DAT) inhibitors . The research on these related compounds indicates that:
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Fluorine substituents can form important interactions with binding site residues, such as Asn157 in transmembrane domain 3 (TM3) of the dopamine transporter
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The positioning of fluorine atoms can significantly affect binding affinity and selectivity for target proteins
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Fluorinated aromatic rings often occupy hydrophobic subsites within receptor binding pockets
Property | Predicted Characteristic | Relevance to Drug Discovery |
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Lipophilicity | Moderate to high due to cyclopropyl and fluorophenyl groups | Affects membrane permeability and distribution |
Solubility | Potentially limited aqueous solubility | Important for formulation and bioavailability |
Basicity | Moderate basicity from tertiary amine | Influences absorption and tissue distribution |
Metabolic Stability | Potentially improved by fluorine substitution | Affects half-life and dosing frequency |
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